An In-depth Technical Guide to 2-Amino-1-o-tolyl-ethanone hydrochloride (CAS 7148-94-9)
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-1-o-tolyl-ethanone hydrochloride, with the CAS number 7148-94-9, is an intriguing aminoketone that holds potential as a key intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-o-tolyl-ethanone hydrochloride, with the CAS number 7148-94-9, is an intriguing aminoketone that holds potential as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a tolyl group, a carbonyl moiety, and an amino group, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, analytical characterization, potential applications, and safe handling procedures, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-1-o-tolyl-ethanone hydrochloride are summarized in the table below.
Expected to be soluble in water and polar organic solvents.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from toluene:
Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(o-tolyl)ethanone.
Step 2: Amination to yield 2-Amino-1-o-tolyl-ethanone, followed by hydrochloride salt formation.
Caption: Proposed two-step synthesis of 2-Amino-1-o-tolyl-ethanone hydrochloride from toluene.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2-Bromo-1-(o-tolyl)ethanone
This step involves the Friedel-Crafts acylation of toluene with bromoacetyl chloride, using aluminum chloride as a Lewis acid catalyst.
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen), add bromoacetyl chloride (1.0 eq) dropwise.
After the addition is complete, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 2-Bromo-1-(o-tolyl)ethanone, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-Amino-1-o-tolyl-ethanone hydrochloride
The intermediate is then aminated, followed by conversion to its hydrochloride salt.
Dissolve the purified 2-Bromo-1-(o-tolyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.
Add an excess of aqueous ammonia (e.g., 25-30% solution, 10-20 eq) to the solution at room temperature.
Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove excess ammonia and ammonium salts.
Dry the organic layer over anhydrous sodium sulfate and filter.
To the ethereal solution of the free base, bubble dry hydrogen chloride gas or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) until precipitation of the hydrochloride salt is complete.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-o-tolyl-ethanone hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.3
br s
3H
-NH₃⁺
~7.8
d
1H
Aromatic H (adjacent to C=O)
~7.5-7.3
m
3H
Aromatic H
~4.5
s
2H
-CH₂-
~2.4
s
3H
-CH₃
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~195
C=O
~138
Aromatic C-CH₃
~135-125
Aromatic C
~45
-CH₂-
~20
-CH₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Amino-1-o-tolyl-ethanone hydrochloride is expected to show characteristic absorption bands.[4]
Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
3200-2800
N-H stretch (ammonium salt)
~3050
C-H stretch (aromatic)
~2950
C-H stretch (aliphatic)
~1680
C=O stretch (ketone)
~1600, ~1480
C=C stretch (aromatic)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Amino-1-o-tolyl-ethanone hydrochloride, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show the molecular ion of the free base.
Predicted Mass Spectrometry Data (ESI-MS)
Molecular Ion (M+H)⁺: m/z = 150.09 (for the free base C₉H₁₁NO)
2-amino-1-(2-methylphenyl)ethanone HCl chemical properties
An In-depth Technical Guide: Chemical Properties of 2-amino-1-(2-methylphenyl)ethanone HCl Introduction: A Key Synthetic Building Block 2-amino-1-(2-methylphenyl)ethanone hydrochloride is a substituted aminoketone that s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Chemical Properties of 2-amino-1-(2-methylphenyl)ethanone HCl
Introduction: A Key Synthetic Building Block
2-amino-1-(2-methylphenyl)ethanone hydrochloride is a substituted aminoketone that serves as a valuable intermediate in synthetic organic chemistry. Its structural arrangement, featuring a primary amine adjacent to a carbonyl group on a sterically influenced ortho-substituted benzene ring, makes it a versatile precursor for the construction of a wide array of heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed analytical characterization methods, and essential safety information tailored for laboratory professionals.
Systematic IUPAC Name: 2-amino-1-(2-methylphenyl)ethanone;hydrochloride
Common Synonyms: 2-Amino-2'-methylacetophenone hydrochloride, o-Methylphenacylamine hydrochloride
Chemical Structure:
Physicochemical Properties
The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, making it convenient for handling and use in various reaction conditions. The core physicochemical properties are summarized below.
The synthesis of 2-amino-1-(2-methylphenyl)ethanone HCl typically begins with the commercially available precursor, 2'-methylacetophenone. A common and reliable strategy involves an α-bromination followed by an amination reaction.
Synthetic Workflow
The logical progression from the starting material to the final product is illustrated below. This two-step process is a cornerstone of α-aminoketone synthesis.
Caption: Synthetic pathway from 2'-methylacetophenone to the target hydrochloride salt.
Experimental Protocol: A Self-Validating System
This protocol is designed with in-process checks to ensure reaction completion and purity.
Step 1: α-Bromination of 2'-Methylacetophenone
Rationale: The α-position to the carbonyl group is acidic and can be selectively halogenated under acidic conditions. Acetic acid serves as both a solvent and a catalyst.
Procedure:
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 2'-methylacetophenone (1.0 eq) in glacial acetic acid.
Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise while stirring. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates its consumption.
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
Slowly pour the reaction mixture into a beaker of ice water. The bromo-ketone product will precipitate.
Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The crude 2-bromo-1-(2-methylphenyl)ethanone can be purified by recrystallization from ethanol if necessary.
Step 2: Amination and Hydrolysis (Delepine Reaction)
Rationale: The Delepine reaction provides a clean method for converting alkyl halides to primary amines using hexamine (hexamethylenetetramine). The initial reaction forms a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, preventing over-alkylation.
Procedure:
Dissolve the crude 2-bromo-1-(2-methylphenyl)ethanone (1.0 eq) in chloroform or tetrahydrofuran.
Add hexamine (1.1 eq) to the solution and stir at room temperature for 12-24 hours. A precipitate of the quaternary salt will form.[8]
Filter the solid salt and wash with the solvent.
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the intermediate to the desired amine.
Cool the reaction mixture and filter off the ammonium chloride byproduct.
Concentrate the filtrate under reduced pressure. The crude 2-amino-1-(2-methylphenyl)ethanone HCl will crystallize.
Purify the final product by recrystallization from an ethanol/ether solvent system to yield a pure crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O or DMSO-d₆):
Aromatic Protons (δ 7.2-7.8 ppm): A complex multiplet corresponding to the four protons on the ortho-substituted ring. The ortho-methyl group influences the chemical shifts, leading to a distinct pattern compared to an unsubstituted phenyl ring.
Aminomethylene Protons (-CH₂-NH₃⁺) (δ ~4.5 ppm): A singlet integrating to two protons. This signal is shifted downfield due to the adjacent electron-withdrawing carbonyl group and the protonated amine.
Ammonium Protons (-NH₃⁺) (δ ~8.5 ppm, broad): A broad singlet, often exchangeable with D₂O, integrating to three protons. Its chemical shift is highly dependent on solvent and concentration.
Methyl Protons (-CH₃) (δ ~2.4 ppm): A sharp singlet integrating to three protons, characteristic of a methyl group attached to an aromatic ring.
¹³C NMR (in D₂O or DMSO-d₆):
Carbonyl Carbon (C=O) (δ ~195-200 ppm): The characteristic downfield signal for a ketone.
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected due to the ortho-substitution.
Aminomethylene Carbon (-CH₂-) (δ ~45-50 ppm): The carbon adjacent to the amine.
Methyl Carbon (-CH₃) (δ ~20-22 ppm): The signal for the aromatic methyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides a unique fingerprint for the molecule, confirming the presence of key functional groups.[9]
Wavenumber (cm⁻¹)
Functional Group
Description
~3000-2500 (broad)
N-H Stretch (Ammonium)
A very broad and strong absorption characteristic of the -NH₃⁺ group in a hydrochloride salt.
~1690
C=O Stretch (Ketone)
Strong, sharp absorption typical for an aryl ketone. Conjugation with the phenyl ring lowers the frequency slightly.
~1600, ~1480
C=C Stretch (Aromatic)
Medium to strong absorptions from the benzene ring.
~750
C-H Bend (Aromatic)
Strong out-of-plane bending, indicative of ortho-disubstitution.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the ideal technique for this charged molecule.
Expected Ion: The primary ion observed will be the protonated molecular ion of the free base, [C₉H₁₁NO + H]⁺.
m/z (Mass-to-Charge Ratio): ~150.09
Fragmentation Pathway: The molecular ion is expected to undergo characteristic fragmentation, primarily through α-cleavage adjacent to the carbonyl group.
Caption: Predicted ESI-MS fragmentation pathway for 2-amino-1-(2-methylphenyl)ethanone.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. As a polar, charged molecule, 2-amino-1-(2-methylphenyl)ethanone HCl will have a relatively short retention time on a C18 column with a typical aqueous/organic mobile phase.
Typical Method:
Column: C18, 5 µm particle size, 4.6 x 150 mm.
Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA. TFA is used as an ion-pairing agent to ensure sharp peak shapes for the amine.
Detection: UV at 254 nm. The benzoyl chromophore provides strong UV absorbance.
Purity Assessment: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Safety, Handling, and Storage
Based on data for structurally similar compounds like 2-aminoacetophenone hydrochloride, the following precautions are necessary.[5][7]
Health Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][7][10]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles (European standard - EN 166).[11]
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use.[7]
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]
Handling:
Use only in a well-ventilated area, preferably a chemical fume hood.[10][11]
The primary utility of 2-amino-1-(2-methylphenyl)ethanone HCl lies in its ability to act as a bifunctional precursor. The amine and ketone functionalities can participate in a variety of cyclization reactions to form important heterocyclic cores, such as:
Quinolines and Quinolones: Through condensation reactions with other carbonyl compounds or their derivatives (e.g., Friedländer annulation).
Indoles: Via Fischer indole synthesis variations or other cyclization strategies.
Benzodiazepines and other fused heterocycles: By reacting with appropriate bifunctional reagents.
Its application as a starting material provides a direct route to synthetically complex molecules that are often evaluated in drug discovery programs for various therapeutic areas.
References
PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
Counceller, C. M., et al. (Organic Syntheses Procedure). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]
Cheméo. Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). [Link]
ResearchGate. Figure S7. 1 H NMR spectrum of 1-(2-Methylphenyl)ethanone oxime (2d). [Link]
Baghdad Science Journal. (2024-07-01). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. [Link]
Malic, M. et al. (2018). A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach. PMC. [Link]
This compound represents a specific positional isomer of the phenacylamine class, distinguished by a methyl group at the ortho position of the phenyl ring. It serves as a critical
-aminoketone intermediate in the synthesis of heterocycles, particularly indoles via the Bischler-Möhlau reaction.
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the steric proximity of the ortho-methyl group to the carbonyl center, a feature that influences its reactivity profile compared to its para-isomer.
Physicochemical Data Table
Property
Value
Notes
Molecular Formula
(Base: )
Molecular Weight
185.65 g/mol
Base: 149.19; HCl: 36.46
Exact Mass
185.0607 Da
Monoisotopic
CAS (Parent Ketone)
577-16-2
o-Methylacetophenone (Precursor)
Physical State
Crystalline Solid
Hygroscopic; tends to yellow upon oxidation.
Solubility
Water, Ethanol, Methanol
Poorly soluble in non-polar solvents (, Hexane).
Stability
Moderate
Prone to dimerization (dihydropyrazine formation) if free-based in solution. Store as HCl salt.
Synthetic Methodology (The Delépine Protocol)
Contextual Insight:
Direct amination of
-haloketones using ammonia often leads to poly-alkylation and the formation of secondary/tertiary amines. To ensure high fidelity for the primary amine, the Delépine Reaction is the gold standard. This protocol utilizes hexamethylenetetramine (HMTA) to form a quaternary salt, which is subsequently hydrolyzed.
Reaction Pathway
Detailed Experimental Protocol
Safety Warning:
-Bromoketones (Intermediate 1) are potent lachrymators. All operations must be conducted in a properly functioning fume hood.
Step 1:
-Bromination
Dissolve o-methylacetophenone (10 mmol) in glacial acetic acid (20 mL).
Add bromine (10 mmol) dropwise at 0–5°C to control the exotherm and prevent poly-bromination.
Stir at room temperature until the bromine color fades (approx. 1–2 hours).
Quench with ice water and extract with dichloromethane (DCM). Wash organic layer with saturated
to remove acid traces.
Evaporate solvent to yield 2-bromo-1-(2-methylphenyl)ethanone .
Step 2: Formation of Hexaminium Salt
Dissolve the crude bromo-intermediate in chloroform (
, 30 mL).
Add a solution of Hexamethylenetetramine (HMTA, 11 mmol) in
.
Stir vigorously. A white crystalline precipitate (the quaternary ammonium salt) will form over 4–12 hours.
Filter the solid, wash with cold
, and dry. Crucial: This step purifies the compound, as impurities remain in the filtrate.
Step 3: Acid Hydrolysis
Suspend the hexaminium salt in ethanol (20 mL).
Add concentrated HCl (2 mL, excess).
Reflux the mixture for 2–4 hours. The solid will dissolve, and ammonium chloride may precipitate later.
Cool to 0°C. Filter off inorganic salts (
).
Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to obtain pure o-methylphenacylamine hydrochloride .
Reactivity & Applications
The utility of o-methylphenacylamine HCl lies in its dual functionality: it possesses an electrophilic carbonyl and a nucleophilic amine (masked as the salt).
The Bischler-Möhlau Indole Synthesis
This is the primary application for this scaffold. When reacted with excess aniline (or substituted anilines) under acid catalysis, it undergoes cyclization to form 2-arylindoles or 3-substituted indoles depending on conditions.
Mechanism:
Formation of an imine (Schiff base) between the ketone and aniline.
Tautomerization to the enamine.
[3,3]-Sigmatropic rearrangement (if applicable) or direct cyclization.
Elimination of ammonia/amine to aromatize the indole ring.
Dimerization Risk
Researchers must be aware that neutralizing the HCl salt to generate the free base in aqueous solution often leads to rapid self-condensation, forming 2,5-di(o-tolyl)dihydropyrazine .
Mitigation: Always generate the free base in situ in the presence of the next electrophile, or use a biphasic system.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
1H NMR (DMSO-
):
2.45 ppm (s, 3H, ).
4.50 ppm (s, 2H, ).
7.3–7.8 ppm (m, 4H, Aromatic protons).
8.4 ppm (br s, 3H, ).
IR Spectroscopy:
Strong absorption at ~1680–1695
(C=O stretch, conjugated).
Broad band at 2800–3200
(Ammonium N-H stretch).
Mass Spectrometry (ESI+):
Target Mass: 150.09 (
of the free base).
References
PubChem. (n.d.).[1] 2-Amino-1-(4-methylphenyl)ethanone hydrochloride (Para-isomer analogue data). National Library of Medicine. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Delépine reaction protocols).
Bischler, A. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.
alpha-amino-o-methylacetophenone HCl safety data sheet (SDS)
This guide is structured as an advanced technical monograph for research professionals. It prioritizes chemical stability mechanisms, specific handling protocols, and regulatory foresight over generic safety advice.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical monograph for research professionals. It prioritizes chemical stability mechanisms, specific handling protocols, and regulatory foresight over generic safety advice.
Technical Monograph: Handling and Safety Profile of
-Amino-o-methylacetophenone HCl
Chemical Identity, Stability Mechanisms, and Operational Safety
-Amino-o-methylacetophenone HCl is a substituted cathinone derivative and a critical intermediate in the synthesis of ring-substituted phenethylamines. Unlike stable aromatic amines, this compound belongs to the -aminoketone class, characterized by a high thermodynamic drive toward dimerization.
Critical Scientist’s Note: The primary safety and quality risk is not acute toxicity, but chemical instability . As a free base, this compound undergoes rapid self-condensation to form 2,5-di(o-tolyl)pyrazine. The hydrochloride salt form is kinetically trapped but remains hygroscopic. Handling protocols must prevent moisture ingress to avoid "crashing out" the free base locally, which triggers autocatalytic degradation.
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of cathinone precursors.
Acidic hydrolysis of HCl salt on moist skin; alkylating potential.
Eye Damage/Irritation
2A
H319: Causes serious eye irritation
Direct mucous membrane vesicant.
STOT - Single Exposure
3
H335: May cause respiratory irritation
Inhalation of dust triggers bronchial constriction.
Stability & Reactivity: The "Hidden" Hazard
The most common failure mode in handling
-amino-o-methylacetophenone is the inadvertent formation of the pyrazine dimer. This reaction is pH-dependent and irreversible.
Degradation Mechanism
When the HCl salt is neutralized (even by ambient humidity buffering), the amine deprotonates. Two molecules of the free base condense, losing two water molecules and oxidizing to form a stable aromatic pyrazine ring.
Figure 1: The irreversible degradation pathway of
-aminoketones. The appearance of a yellow/brown discoloration indicates pyrazine formation.
Self-Validating Stability Check
Before using any batch stored >30 days, perform this quick check:
Visual Inspection: Pure HCl salt is white/off-white. Yellow/Orange indicates >5% degradation.
Atmosphere: Argon or Nitrogen blanket required after opening.
Container: Amber glass with PTFE-lined cap. Avoid metal spatulas (potential for catalytic oxidation).
Handling Workflow (Diagram)
Figure 2: Standard Operating Procedure (SOP) for minimizing moisture uptake during weighing.
Emergency Response Procedures
Exposure Response
Inhalation: Move to fresh air. If wheezing occurs, the HCl moiety may have caused bronchial irritation. Monitor for pulmonary edema (delayed 4-6 hours).
Skin Contact: Wash with soap and water.[5][6][7][8] Do not use alcohol (increases transdermal absorption of the free base).
Eye Contact: Flush for 15 minutes. The salt is acidic; immediate buffering is critical to prevent corneal opacity.
Neutralization (Optional but Recommended): Cover spill with weak base (Sodium Bicarbonate) to neutralize acidity, then wet-sweep. Note: This will turn the spill yellow (dimerization), confirming neutralization.
Disposal: Incineration is the only approved method. Do not flush to sewer (aquatic toxicity of cationic surfactants).
Analytical Verification
To confirm identity and purity, use the following parameters. Note: The ortho-methyl group creates distinct steric shifts compared to the para-isomer.
1H NMR (DMSO-d6): Look for the singlet (
4.5 ppm) corresponding to the -methylene protons (). The aromatic region will show a characteristic 4-proton pattern for the ortho-substituted ring (distinct from the symmetric AA'BB' system of the para-isomer).
HPLC: Use an acidic mobile phase (0.1% Formic Acid) to keep the amine protonated.
Column: C18.
Detection: UV @ 254 nm.
Impurity Marker: The pyrazine dimer elutes much later (highly lipophilic) than the parent amine.
Regulatory & Compliance Note
Warning:
-Amino-o-methylacetophenone is a structural isomer of precursors for controlled substances (e.g., 2-MMC, 3-MMC, 4-MMC).
USA: May be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption.
EU: Monitored under drug precursor regulations (Category 1 or Catch-all clauses depending on member state).
Compliance: Maintain strict inventory logs. Usage must be limited to in vitro research or forensic analysis.
References
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[5][6] Retrieved from [Link]
PubChem. (2024).[9] 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride (Para-isomer analogue data).[10] National Library of Medicine. Retrieved from [Link]
World Health Organization (WHO). (2020). Critical Review of Isomers of Fluoromethcathinone and Methylmethcathinone. Expert Committee on Drug Dependence. Retrieved from [Link]
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers. Current Topics in Medicinal Chemistry. (Cited for mechanism of action context).
Technical Guide: Solubility Profile of 2-Amino-1-o-tolyl-ethanone HCl
This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Amino-1-o-tolyl-ethanone hydrochloride (CAS: 7148-94-9). Comparative Analysis: Water vs.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Amino-1-o-tolyl-ethanone hydrochloride (CAS: 7148-94-9).
Comparative Analysis: Water vs. Ethanol Systems
Executive Summary
2-Amino-1-o-tolyl-ethanone hydrochloride (also known as 2-amino-1-(2-methylphenyl)ethanone HCl) is a primary
-aminoketone salt used as a critical intermediate in the synthesis of heterocyclic compounds and cathinone derivatives.
The solubility differential between water and ethanol is the governing factor in its purification.
Water: Exhibits high solubility driven by strong ion-dipole interactions, making it suitable for aqueous extraction but poor for crystallization recovery.
Ethanol: Exhibits temperature-dependent solubility (moderate at RT, high at boiling), identifying it as the optimal solvent for recrystallization, particularly when modified with HCl to suppress solvolysis.
Physicochemical Characterization
Understanding the structural constraints is essential before analyzing solubility data.
Property
Specification
Compound Name
2-Amino-1-(2-methylphenyl)ethanone hydrochloride
CAS Number
7148-94-9
Molecular Formula
Molecular Weight
185.65 g/mol
Structure Class
-Aminoketone (Phenacylamine) Salt
Crystal Habit
Generally white to off-white crystalline powder
Steric Factor
Ortho-methyl group provides steric bulk, slightly reducing lattice energy compared to para-isomers.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the solvation competition between the ionic head group and the lipophilic tolyl tail.
Figure 1: Mechanistic pathways of dissolution. Water dominates largely through ionic stabilization, while ethanol offers a balanced interaction suitable for thermal gradients.
Solubility Analysis: Water vs. Ethanol[3][4][5]
Aqueous Solubility (Water)
Mechanism: The ammonium cation (
) and chloride anion () dissociate readily in water. The hydration shell formation releases sufficient energy to overcome the crystal lattice enthalpy.
Behavior:
Solubility: High (>100 mg/mL estimated).
pH Stability: Aqueous solutions are acidic (pH ~4-5).
Risk: Prolonged exposure in neutral aqueous solution can lead to dimerization (pyrazine formation) or hydrolysis.
Application: Use water only for initial extraction of the salt from non-polar organic reaction matrices (e.g., extracting from ether/DCM layers).
Ethanolic Solubility (Ethanol)
Mechanism: Ethanol acts as a "Goldilocks" solvent. It is polar enough to dissolve the salt form but has a lipophilic ethyl chain that interacts with the o-tolyl ring.
Behavior:
Cold Solubility (0°C): Sparingly soluble.
Hot Solubility (78°C): Highly soluble.
Thermodynamics: The steep solubility curve vs. temperature allows for high-yield recrystallization.
Optimization: The addition of Isopropyl Alcohol (IPA) or HCl is often required to suppress deprotonation and improve crystal habit.
Comparative Data Summary
Solvent System
Solubility @ 20°C
Solubility @ Boiling
Primary Utility
Water
Very High
Very High
Extraction / Washing
Ethanol (Abs.)
Moderate
High
Recrystallization
Ethanol + 1% HCl
Moderate
High
Stability Maintenance
Acetone
Insoluble
Sparingly
Anti-solvent (Precipitation)
Diethyl Ether
Insoluble
Insoluble
Anti-solvent (Washing)
Experimental Protocols
Protocol A: Quantitative Solubility Determination
Use this self-validating protocol to generate exact solubility curves for your specific batch.
Saturation: Add excess 2-Amino-1-o-tolyl-ethanone HCl to 10 mL of solvent in a sealed vial.
Equilibration: Shake at target temperature (20°C, 40°C, 60°C) for 24 hours.
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
Quantification (HPLC):
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150mm).
Mobile Phase: 80:20 Phosphate Buffer (pH 3.0) : Acetonitrile.
Detection: UV @ 254 nm (aromatic ring absorption).
Calculation:
Protocol B: Purification via Recrystallization (Ethanol/IPA)
This is the industry-standard method for purifying
-aminoketone salts.
Dissolution: Suspend crude solid in minimal Ethanol or Isopropanol (approx. 5-7 mL per gram).
Heating: Heat to reflux (boiling) until fully dissolved.
Critical Step: If the solution is dark, add activated charcoal and filter hot.
Acidification: Add 0.5 mL concentrated HCl per 100 mL solvent. This prevents the formation of the free base and suppresses oxidative degradation.
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then refrigerate at 0-4°C for 12 hours.
Anti-Solvent (Optional): If yield is low, add cold Diethyl Ether or Acetone dropwise until turbidity persists.
Recovery: Filter the white crystals and wash with cold Acetone/Ether (1:1).
Workflow Diagram (Graphviz)
Figure 2: Optimized recrystallization workflow utilizing the solubility differential in ethanol.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12239839, 2-Methylamino-1-phenyl-ethanone hydrochloride. Retrieved from [Link]
therapeutic potential of o-tolyl amino ketone derivatives
An In-depth Technical Guide to the Therapeutic Potential of O-Tolyl Amino Ketone Derivatives Foreword: Beyond the Scaffold In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular fra...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Therapeutic Potential of O-Tolyl Amino Ketone Derivatives
Foreword: Beyond the Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be decorated to interact with a multitude of biological targets—is a cornerstone of modern drug discovery. The o-tolyl amino ketone moiety represents one such emerging scaffold. Its inherent structural features, combining the steric and electronic properties of the o-tolyl group with the versatile reactivity and hydrogen bonding capabilities of the amino ketone function, position it as a compelling starting point for the development of novel therapeutics.
This guide eschews a conventional review format. Instead, it is structured to provide drug development professionals with a cohesive narrative, beginning with a validated, high-potential application and expanding into prospective therapeutic arenas. We will dissect the causality behind experimental design, from synthesis to biological evaluation, grounding our discussion in established protocols and the critical analysis of structure-activity relationships (SAR). Our objective is to furnish researchers with not only a summary of the current state of the art but also a practical and logical framework for advancing their own research programs centered on this promising chemical class.
A Validated Beachhead: Immune Checkpoint Inhibition in Oncology
The most potent and well-characterized therapeutic application for an o-tolyl amino ketone derivative to date lies in the realm of immuno-oncology. Specifically, derivatives incorporating an 8-(o-tolyl)quinazoline core have emerged as powerful small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint hijacked by cancer cells to evade immune destruction.[1]
Mechanism of Action: Disrupting the PD-1/PD-L1 Handshake
The PD-1 receptor on activated T-cells, when bound by PD-L1 on tumor cells, transmits an inhibitory signal that suppresses T-cell activity. Monoclonal antibodies that block this interaction have revolutionized cancer treatment.[1] Small-molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially better tumor penetration.
The 8-(o-tolyl)quinazoline derivatives function by directly binding to PD-L1, inducing its dimerization and preventing its interaction with PD-1. Molecular docking studies reveal that the 8-(o-tolyl)quinazoline moiety occupies a key cylindrical hydrophobic channel in PD-L1, mimicking the function of the biphenyl core found in other classes of PD-L1 inhibitors.[1] This core provides the foundational binding affinity, while modifications to the appended amino ketone tail are crucial for fine-tuning potency.
Caption: PD-1/PD-L1 signaling and inhibitor blockade.
Structure-Activity Relationship (SAR) Insights
A systematic study of 8-(o-tolyl)quinazoline derivatives has yielded critical insights into the features governing inhibitory activity. The data underscores the importance of a hydrophilic and flexible tail appended to the core.[1]
Hydroxyl Groups are Key: The introduction of one or more alcohol hydroxyl groups in the tail consistently enhances inhibitory activity. Compounds bearing two or three hydroxyls display potent inhibition with IC₅₀ values in the 20-50 nM range.[1] This suggests that these groups form crucial hydrogen bonds with residues in the PD-L1 binding pocket.
Secondary Amines are Preferred: Methylation of the secondary amine in the aminoethanol tail (e.g., A10 vs. A2) leads to a decrease in activity, indicating that the N-H group may act as a hydrogen bond donor or that the added steric bulk is unfavorable.[1]
Substitution Matters: Replacing the hydroxyl group with a methoxy or acetamido group results in a significant drop in inhibitory potency, further cementing the role of the alcohol as a critical pharmacophore.[1]
Table 1: SAR of 8-(o-Tolyl)quinazoline Derivatives as PD-1/PD-L1 Inhibitors [1]
Compound ID
Key Tail Modification
IC₅₀ (nM)
A5
3-aminopropane-1,2-diol
23.78
A2
aminoethanol
37.68
A10
N-methyl aminoethanol
44.78
A3
3-aminopropan-1-ol
47.18
A9
acetamido in aminoethanol
61.37
A8
methoxy in aminoethanol
100.55
A15
No hydroxyl group
111.99
A16
No hydroxyl group
166.70
Data extracted from a homogenous time-resolved fluorescence (HTRF) assay against PD-1/PD-L1 interaction.
Protocol: Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol provides a self-validating system for quantifying the inhibitory potential of test compounds.
Objective: To measure the ability of o-tolyl amino ketone derivatives to block the binding of PD-1 to PD-L1.
Materials:
Recombinant human PD-1-His tag protein
Recombinant human PD-L1-Fc tag protein
Anti-His-d2 acceptor (e.g., from Cisbio)
Anti-Fc-Eu3+ cryptate donor (e.g., from Cisbio)
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
Test Compounds (solubilized in DMSO)
384-well low-volume white plates
Methodology:
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
Reagent Preparation: Dilute PD-1-His and PD-L1-Fc proteins in assay buffer to optimal concentrations (determined via prior titration experiments).
Assay Assembly:
a. To each well of the 384-well plate, add 2 µL of the diluted test compound or DMSO vehicle (for control wells).
b. Add 4 µL of the PD-L1-Fc solution.
c. Add 4 µL of the PD-1-His solution.
d. Incubate for 60 minutes at room temperature.
Detection:
a. Add 5 µL of the Anti-His-d2 acceptor.
b. Add 5 µL of the Anti-Fc-Eu3+ cryptate donor.
c. Incubate for 2-4 hours at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible plate reader. Measure emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
Data Analysis:
a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
b. Percent inhibition is calculated as: 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background)]).
c. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Validation: The dual-wavelength detection and ratiometric calculation minimize interference from optical quenching or assay volume variations. The use of positive (no inhibitor) and negative (no PD-1/PD-L1) controls validates each experimental run.
Prospective Applications: Neuroinflammation and Neurodegeneration
While direct evidence for o-tolyl amino ketone derivatives in neurodegenerative disease is nascent, the "ketone" moiety provides a strong rationale for their investigation in this area. Ketone bodies, such as β-hydroxybutyrate, are known to exert potent neuroprotective effects by modulating mitochondrial function, reducing oxidative stress, and dampening neuroinflammation—all key pathologies in diseases like Alzheimer's and Parkinson's.[2][3][4][5]
It is hypothesized that synthetically accessible amino ketone derivatives could be engineered to act as stable, brain-penetrant mimetics or modulators of these protective pathways.
Potential Mechanisms of Neuroprotection
Anti-Inflammatory Action: Chronic neuroinflammation, driven by activated microglia and astrocytes, contributes significantly to neuronal damage.[2] Ketone bodies have been shown to inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines.[2] O-tolyl amino ketone derivatives could be designed to target similar inflammatory signaling pathways, such as NF-κB or MAPKs.[6]
Reduction of Oxidative Stress: The brain's high oxygen consumption makes it particularly vulnerable to damage from reactive oxygen species (ROS).[7] Ketogenic metabolism enhances the cellular antioxidant defense system.[3] Novel ketone derivatives could be evaluated for their ability to scavenge ROS directly or to upregulate antioxidant enzymes.[7]
Caption: Potential sites of action for ketone derivatives in neuroinflammation.
Protocol: In Vitro Neuroinflammation Assay (LPS-Stimulated BV-2 Microglia)
Objective: To assess the anti-inflammatory potential of o-tolyl amino ketone derivatives by measuring their ability to inhibit nitric oxide (NO) production in activated microglial cells.
Materials:
BV-2 murine microglial cell line
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS) from E. coli
Test Compounds (solubilized in DMSO)
Griess Reagent Kit for Nitrite Determination
MTT or similar viability assay kit
96-well cell culture plates
Methodology:
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1-2 hours.
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Nitrite Measurement (Griess Assay):
a. After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
b. Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.
c. Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.
d. Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Cell Viability Assessment: Use the remaining cells in the original plate to perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Analysis: Normalize the nitrite concentration to the vehicle-treated, LPS-stimulated control. Plot the percentage inhibition of NO production against compound concentration to determine IC₅₀ values.
Causality and Validation: The inclusion of a cell viability assay is critical to distinguish true anti-inflammatory effects from toxicity. Comparing the results to a known inhibitor (e.g., dexamethasone) provides a positive control, validating the assay's responsiveness.
The Foundation: Synthesis and Characterization
The therapeutic exploration of any chemical class begins with its synthesis. The α-amination of ketones is a fundamental transformation for creating amino ketone backbones, with numerous methods available, from classical approaches to modern catalytic systems.[8][9]
Protocol: Metal-Free Direct α-C-H Amination of an o-Tolyl Ketone
This protocol is based on a transition-metal-free method, which is advantageous for synthesizing compounds intended for biological use, as it avoids potential metal contamination.[9]
Objective: To synthesize an α-amino-o-tolyl ketone derivative.
Materials:
1-(o-tolyl)ethan-1-one (or other suitable o-tolyl ketone)
A secondary amine (e.g., morpholine, piperidine)
Ammonium Iodide (NH₄I) - Catalyst
Sodium Percarbonate - Co-oxidant
Acetonitrile (CH₃CN) - Solvent
Saturated sodium thiosulfate solution
Ethyl acetate and brine for extraction
Anhydrous sodium sulfate for drying
Silica gel for column chromatography
Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the o-tolyl ketone (1.0 mmol), the secondary amine (1.2 mmol), ammonium iodide (0.1 mmol, 10 mol%), and sodium percarbonate (2.0 mmol).
Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
a. Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.
b. Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to neutralize the excess oxidant.
c. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification:
a. Filter the mixture and concentrate the solvent under reduced pressure.
b. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure o-tolyl amino ketone derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Validation: The use of NH₄I as a catalyst and sodium percarbonate as an oxidant provides a mild and environmentally benign system.[9] The work-up with sodium thiosulfate is essential to remove reactive iodine species. Full spectroscopic characterization is the ultimate validation of a successful synthesis.
Caption: General workflow for the synthesis of an o-tolyl amino ketone.
The Drug Development Gauntlet: ADMET & Pharmacokinetics
A potent molecule is not a drug. To advance from a promising "hit" to a viable "lead," a compound must possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] Early assessment of these properties is crucial to avoid costly late-stage failures.
The ADMET Screening Cascade
For a novel chemical series like o-tolyl amino ketone derivatives, a tiered approach to ADMET screening is efficient and cost-effective.
Caption: A tiered workflow for ADMET and pharmacokinetic screening.
Key Assays and Their Rationale
Solubility: Poor aqueous solubility is a major hurdle for oral absorption. An early kinetic solubility assay provides a rapid assessment to flag problematic compounds.[11]
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screen that predicts passive diffusion across the gut wall. It helps prioritize compounds with a higher likelihood of being absorbed.[11]
Metabolic Stability: Incubating compounds with liver microsomes (which contain key metabolizing enzymes) provides a measure of their metabolic clearance.[11] A compound that is too rapidly metabolized will have a short half-life and poor exposure in vivo.
CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are responsible for metabolizing most drugs. It is critical to determine if a new compound inhibits these enzymes, as this can lead to dangerous drug-drug interactions.[11]
Pharmacokinetics (PK): Ultimately, in vitro data must be confirmed in vivo. A preliminary PK study in rodents after intravenous (IV) and oral (PO) administration provides essential data on clearance, volume of distribution, half-life, and oral bioavailability (F%).[10][11]
Conclusion and Future Directions
The o-tolyl amino ketone scaffold has demonstrated clear therapeutic potential, anchored by the discovery of potent, small-molecule PD-1/PD-L1 inhibitors.[1] The SAR for this class is becoming well-defined, providing a rational basis for further optimization in oncology.
The true breadth of this scaffold's potential, however, may lie in its application to other therapeutic areas, particularly those where ketone metabolism plays a protective role, such as in neurodegenerative diseases.[2][3] The challenge and opportunity for researchers is to leverage the synthetic tractability of this chemical class to design and create novel derivatives with optimized ADMET properties that can effectively probe these complex biological systems. By integrating rational design, robust synthetic protocols, and a tiered biological and pharmacokinetic evaluation strategy, the full can be systematically unlocked.
References
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
ADMET and Pharmacokinetics. Enamine.
Synthesis of a-amino carbonyl compounds. Russian Chemical Reviews.
Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry (RSC Publishing).
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
ADMET pharmacokinetics features for all synthesized compounds.
Quantitative structure-activity relationships of some new beta amino-carbonyl compounds.
Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evalu
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
Ketotherapeutics for neurodegenerative diseases. PMC - PubMed Central - NIH.
Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry.
Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides. PMC.
Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. MDPI.
Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Applic
Effects of Ketogenic Diet on Neuroinflammation in Neurodegener
A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Personal Care Products Council.
Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-Cancer Agents in Medicinal Chemistry.
Tocolysis for Preterm Labor. ClinicalTrials.gov.
Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. Metabolites.
REVIEW ON POLYPEPTIDE AS POTENTIAL DRUG CARRIER FOR THERAPEUTIC PURPOSE.
Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Deriv
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflamm
Pharmacologic approaches to amino acid depletion for cancer therapy. Molecular Carcinogenesis.
4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-Inflamm
ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs.
Nootkatone Inhibits Acute and Chronic Inflamm
Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT‐Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. ChemistryOpen.
Organic Letters Ahead of Print.
Nootkatone Inhibits Acute and Chronic Inflamm
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
Hydroxynorketamines: Pharmacology and Potential Therapeutic Applic
Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
Metabolic Stability of 2-amino-1-(2-methylphenyl)ethanone: A Technical Guide
This guide details the metabolic stability profile of 2-amino-1-(2-methylphenyl)ethanone (also known as 2-aminomethyl-o-tolyl ketone or 2-amino-2'-methylacetophenone). This compound represents a specific subclass of phen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the metabolic stability profile of 2-amino-1-(2-methylphenyl)ethanone (also known as 2-aminomethyl-o-tolyl ketone or 2-amino-2'-methylacetophenone).
This compound represents a specific subclass of phenacylamines (α-aminoketones) often encountered as primary metabolites of synthetic cathinones (specifically des-methyl analogs) or as pharmaceutical intermediates. Its stability is governed by a critical duality: enzymatic lability (rapid carbonyl reduction) and chemical instability (dimerization).
Part 1: Chemical Identity & Stability Profile
Before assessing metabolic stability, researchers must account for the intrinsic chemical instability of primary α-aminoketones. Unlike secondary amines (e.g., methamphetamine), 2-amino-1-(2-methylphenyl)ethanone possesses a primary amine adjacent to a carbonyl group, creating a high risk of non-enzymatic degradation.
The "Hidden" Variable: Chemical Dimerization
In neutral to basic aqueous solutions (pH > 7.0), this compound undergoes rapid intermolecular condensation to form a dihydropyrazine derivative, which subsequently oxidizes to a stable pyrazine . This reaction competes with enzymatic pathways during in vitro incubations, potentially inflating clearance values (
) if not controlled.
Mechanism: Two molecules of 2-amino-1-(2-methylphenyl)ethanone condense, losing two water molecules.
Product: 2,5-bis(2-methylphenyl)pyrazine.
Control Protocol: All stock solutions must be prepared in acidic buffers (pH < 4.0) or organic solvent (DMSO/Methanol) and added to the incubation matrix immediately prior to start.
Structural Liabilities
β-Keto Group: Highly susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) and AKR (Aldo-keto reductases).
Primary Amine: A substrate for Monoamine Oxidases (MAO) and N-acetyltransferases (NAT).
Ortho-Methyl Group: Provides steric hindrance that may retard N-acetylation but remains a target for CYP450 benzylic oxidation.
Part 2: Metabolic Pathways (Phase I & II)
The metabolic fate of 2-amino-1-(2-methylphenyl)ethanone is dominated by Phase I reduction and oxidative deamination.
Pathway A: Carbonyl Reduction (Major)
The ketone moiety is rapidly reduced to the corresponding amino-alcohol. This reaction is typically catalyzed by NADPH-dependent Carbonyl Reductase 1 (CBR1) located in the cytosol, rather than the microsomes.
Metabolite: 2-amino-1-(2-methylphenyl)ethanol.
Stereochemistry: The reduction creates a new chiral center. In vitro assays often yield a racemic mixture or enantiomeric excess depending on the dominant reductase isoform.
Pathway B: Oxidative Deamination (MAO)
Monoamine Oxidases (MAO-A/B) attack the primary amine, converting it to an imine, which hydrolyzes to an aldehyde (2-methylphenylglyoxal ). This intermediate is unstable and rapidly oxidizes to 2-methylbenzoic acid or reduces to the glycol.
Significance: High in mitochondrial fractions; negligible in cytosolic fractions.
Pathway C: Aromatic/Benzylic Oxidation (CYP450)
Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19 based on cathinone analogs) may hydroxylate the:
Phenyl ring: Typically at the 4-position (para-hydroxylation).
Note: The ortho-methyl group provides steric shielding, making ring hydroxylation less favorable compared to para-substituted analogs (e.g., mephedrone).
Visualization: Metabolic & Chemical Pathways
Caption: Figure 1. Divergent fate of 2-amino-1-(2-methylphenyl)ethanone showing competition between enzymatic reduction and chemical dimerization.
Part 3: Experimental Protocols
To accurately measure metabolic stability, you must distinguish between enzymatic clearance and chemical degradation.
Protocol 1: Differentiating Cytosolic vs. Microsomal Clearance
Standard "Microsomal Stability" assays often underestimate the clearance of ketones because they lack the cytosolic fraction where Carbonyl Reductases (CBRs) reside.
Reagents:
S9 Fraction: Contains both microsomes (CYP/UGT) and cytosol (CBR/SULT). Recommended for initial screening.
Cofactors: NADPH (for CYPs/CBRs) and UDPGA (if checking Phase II glucuronidation).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in pre-warmed buffer (37°C).
Control Arm (Chemical Stability): Incubate 1 µM compound in buffer without enzymes. Monitor at t=0, 15, 30, 60 min. If >10% loss occurs, the assay is compromised by dimerization.
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or d3-Mephedrone).
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
Protocol 2: Analytical Identification (LC-MS/MS)
Detection of the specific metabolites requires targeted MRM (Multiple Reaction Monitoring) transitions.
Analyte
Molecular Formula
Precursor Ion [M+H]+
Key Fragment Ions
Transformation
Parent
C9H11NO
150.09
132 (loss of H2O), 105 (methylbenzoyl)
N/A
Alcohol (M1)
C9H13NO
152.11
134, 119
+2 Da (Reduction)
Pyrazine (Dimer)
C18H16N2
261.14
246, 117
Condensation
Acid (M2)
C8H8O2
137.06
91, 119
Deamination + Oxid.
Visualization: Experimental Workflow
Caption: Figure 2. Parallel incubation workflow required to isolate enzymatic clearance from chemical instability.
Part 4: Data Interpretation & Reference Values
When analyzing the data, the Intrinsic Clearance (
) should be corrected for the chemical degradation rate () observed in the control arm.
Expected Stability Profile
Human Liver Microsomes (HLM): Moderate stability (
min) if CYP-mediated pathways are the only drivers.
Human Liver Cytosol / S9: Low stability (
min) due to rapid ketone reduction.
Interspecies Variation: Rodents (rats) typically exhibit higher Carbonyl Reductase activity than humans for phenacylamines, potentially leading to faster clearance in pre-clinical models.
Toxicological Implications
The reduced metabolite (2-amino-1-(2-methylphenyl)ethanol ) is often pharmacologically active but less potent than the ketone parent. However, the formation of the pyrazine dimer in biological matrices (e.g., stored urine/blood samples) can lead to false negatives in forensic analysis if not stabilized with acid/fluoride.
References
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat, urine, and human liver microsomes using GC-MS and LC-MS/MS. Journal of Mass Spectrometry. Link
Loh, S. H., et al. (2012). Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine.[1] Archive for Organic Chemistry.[1] Link
Zaitsu, K., et al. (2014). Metabolism of synthetic cathinones: A review. Forensic Toxicology. Link
World Health Organization (WHO). (2016). Critical Review Report: 4-Methylmethcathinone (Mephedrone) and related isomers. Expert Committee on Drug Dependence. Link
Hebsgaard, S. B., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Link
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in o-Tolyl Ketone Reactions
Welcome to the technical support center for chemists navigating the unique challenges posed by o-tolyl ketones. The presence of the ortho-methyl group introduces significant steric hindrance, which can impede or alter th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists navigating the unique challenges posed by o-tolyl ketones. The presence of the ortho-methyl group introduces significant steric hindrance, which can impede or alter the expected outcomes of well-established reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide both foundational understanding and actionable solutions for common experimental issues.
Section 1: Understanding the Core Problem
Q1: Why are reactions with o-tolyl ketones so challenging compared to their m- or p-tolyl isomers?
A: The primary issue is steric hindrance . The methyl group at the ortho position physically obstructs the trajectory of incoming reagents aiming to attack the electrophilic carbonyl carbon.[1][2] This steric shield increases the activation energy of the transition state, slowing down or preventing reactions that proceed smoothly with less hindered ketones.[2][3]
Unlike its meta and para isomers, where the methyl group is distant from the reaction center, the o-methyl group is positioned to maximally interfere with the approach of nucleophiles, bases, and catalyst complexes. This can lead to several undesirable outcomes:
Low or no yield: The reaction simply fails to proceed at a practical rate.
Side reactions: Reagents may react at less hindered sites. For example, a bulky Grignard reagent might act as a base to deprotonate the α-carbon instead of adding to the carbonyl.[4]
Altered selectivity: In reactions with multiple possible outcomes, the steric bulk can favor pathways that are minor or unobserved in less hindered systems.
Caption: Steric shielding of the carbonyl by the o-methyl group.
Section 2: Troubleshooting Nucleophilic Additions
This is one of the most common reaction classes where steric hindrance presents a major barrier.
Q2: My Grignard (or organolithium) reaction with an o-tolyl ketone is giving poor yields of the desired tertiary alcohol. What's going wrong and how can I fix it?
A: You are likely facing a competition between 1,2-addition (the desired pathway) and side reactions like enolization (where the organometallic acts as a base) and reduction. The bulky o-methyl group makes the carbonyl carbon a "harder" target, giving the reagent more opportunity to react as a base at the α-proton.[4]
Troubleshooting Strategies:
Use Organocerium Reagents (Luche-type Conditions): This is a highly effective method. Transmetalation of the Grignard or organolithium reagent with a cerium salt like anhydrous cerium(III) chloride (CeCl₃) generates an organocerium species.[5][6] These reagents are less basic but more nucleophilic than their parent organometallics, significantly favoring addition over enolization.[7]
Lower the Reaction Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can favor the kinetically controlled addition product over the thermodynamically favored enolization.
Change the Cation: In some cases, switching from a Grignard reagent (Mg) to an organolithium (Li) can alter reactivity, although organocerium reagents are generally a more robust solution.
Protocol: Cerium-Mediated Grignard Addition to 2-Methylacetophenone
This protocol details the preparation and use of an organocerium reagent for addition to a sterically hindered o-tolyl ketone.
Materials:
Anhydrous Cerium(III) chloride (CeCl₃), dried under vacuum at ~140-150 °C for 2 hours.
Preparation of CeCl₃ Slurry: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF to create a fine slurry. Stir vigorously at room temperature for at least 2 hours to ensure proper activation.
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
Grignard Addition to Cerium: Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise to the cold CeCl₃ slurry. Stir the mixture at -78 °C for 1 hour. This in-situ transmetalation forms the organocerium reagent.
Substrate Addition: Add a solution of 2-methylacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
Reaction: Monitor the reaction by TLC. Allow the reaction to stir at -78 °C for 2-4 hours, or until the starting material is consumed.
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with diethyl ether.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol via column chromatography.
The ketone functionality and the ortho-methyl group can complicate standard cross-coupling protocols by interfering with the catalyst.
Q3: I am attempting a Suzuki-Miyaura coupling with a bromo-o-tolyl ketone derivative, but the reaction is sluggish and gives low yields. Is the catalyst being poisoned or is it a steric issue?
A: It's likely a combination of both. The primary challenge is the sterically demanding environment around the palladium center. The o-methyl group hinders the crucial oxidative addition step, where the palladium catalyst inserts into the aryl-halide bond.[8] Furthermore, the lone pairs on the carbonyl oxygen can coordinate to the palladium, potentially altering its catalytic activity.
Troubleshooting Strategies:
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination. These ligands form stable, active catalysts that can overcome the steric barrier.
Elevated Temperatures/Microwave Irradiation: Increasing the thermal energy can help overcome the activation barrier for the oxidative addition step. Microwave-assisted organic synthesis (MAOS) is particularly effective as it allows for rapid, uniform heating to high temperatures, often dramatically reducing reaction times and improving yields.[9][10][11]
Table 1: Ligand Selection for Suzuki Coupling of Hindered Aryl Halides
Electron-rich, effective for a wide range of substrates.
1-4
Often successful where other ligands fail.
PEPPSI-IPr
N/A
A pre-formed Pd-NHC complex.
1-3
Highly active and stable, effective for carbonylative couplings of hindered substrates.[13]
Note: Ligand structures are representational. Always refer to the supplier for exact chemical structures.
Section 4: α-Functionalization and Olefination Reactions
Q4: My Wittig reaction on an o-tolyl ketone is failing. The ylide seems to be decomposing. What should I do?
A: Sterically hindered ketones are notoriously poor substrates for some Wittig reactions, especially with stabilized ylides.[14][15] The bulky environment around the carbonyl slows the initial [2+2] cycloaddition to form the oxaphosphetane intermediate, allowing the ylide to decompose or participate in side reactions.[16][17]
Troubleshooting Strategies:
Use a More Reactive Ylide: Non-stabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive and can often succeed where stabilized ylides fail. Even highly hindered ketones like camphor can be converted to their methylene derivatives with the right reagent.[14][15]
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester carbanion, is often superior for hindered ketones.[15] The smaller steric profile and increased nucleophilicity of the phosphonate carbanion can overcome the hindrance that stalls the Wittig reaction.
Employ Microwave or High-Pressure Conditions: As with other challenging reactions, providing additional energy can be beneficial. Microwave heating can accelerate the reaction rate significantly.[9] Applying high hydrostatic pressure (5-15 kbar) can also be effective by reducing the volume of activation, forcing the sterically hindered components together.[18][19]
Caption: Decision workflow for troubleshooting common o-tolyl ketone reactions.
References
Title: Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis
Source: RSC Publishing
URL
Title: Microwave Assisted Organic Synthesis
Source: Google Books
URL
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds
Source: RSC Publishing
URL
Title: Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions
Source: MDPI
URL
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung
Source: PubMed
URL: [Link]
Title: Steric Hindrance Definition - Intro to Chemistry Key Term
Source: Fiveable
URL: [Link]
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope
Source: PMC
URL: [Link]
Title: High pressure relief of steric inhibition in ionogenic organic reactions
Source: ResearchGate
URL: [Link]
Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates
Source: PMC
URL: [Link]
Title: Nucleophilic Addition of Benzylboronates to Activated Ketones
Source: PMC
URL: [Link]
Title: Catalytic asymmetric transfer hydrogenation of ketones: Recent advances
Source: Universidad de Alicante
URL: [Link]
Title: Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling
Source: PMC
URL: [Link]
Title: 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes
Source: Chemistry LibreTexts
URL: [Link]
Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy
Source: International Journal of Research in Pharmacy and Allied Science
URL: [Link]
Title: Sequential O-Nitrosoaldol and Grignard Addition Process
Source: PMC
URL: [Link]
Title: How to overcome Steric Hindrance?
Source: ResearchGate
URL: [Link]
Title: Asymmetric hydrogenation of ketones, enones and chromones using chiral Lewis base derived FLPs.
Source: ResearchGate
URL: [Link]
Title: High Pressure in Organic Synthesis
Source: Denmark Group, University of Illinois
URL: [Link]
Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters
Source: ResearchGate
URL: [Link]
Title: Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles
Source: Nature Chemistry
URL: [Link]
Technical Support Center: Cyclization of 2-Amino-1-(2-methylphenyl)ethanone
This technical guide addresses the optimization of the cyclization of 2-amino-1-(2-methylphenyl)ethanone (also known as -amino-2-methylacetophenone). This precursor sits at a critical bifurcation point in heterocyclic sy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the optimization of the cyclization of 2-amino-1-(2-methylphenyl)ethanone (also known as
-amino-2-methylacetophenone).
This precursor sits at a critical bifurcation point in heterocyclic synthesis. Depending on reaction conditions (concentration, pH, catalyst), it predominantly follows one of two pathways:
Intramolecular Cyclization to form 7-Methylindole (The "Monomer" Pathway).
Intermolecular Dimerization to form 2,5-bis(2-methylphenyl)pyrazine (The "Dimer" Pathway).
The following guide focuses on improving the yield of the Indole (often the higher-value target in drug discovery) while controlling the Pyrazine side-reaction.
Part 1: Reaction Pathway Analysis
Before optimizing, you must identify your competing mechanisms. The primary cause of low yield in indole synthesis from
-amino ketones is the rapid, thermodynamically favorable dimerization to pyrazines.
Pathway Bifurcation Diagram
Figure 1: Mechanistic bifurcation. High dilution and acid catalysis favor the green path (Indole); high concentration and basic conditions favor the red path (Pyrazine).
Part 2: Troubleshooting & Optimization Protocols
Scenario A: "I want the Indole (7-Methylindole), but I'm getting Pyrazine or Tar."
The Problem: The amino group is a good nucleophile and readily attacks the ketone of a second molecule (intermolecular) rather than the sterically hindered ortho-position of its own phenyl ring (intramolecular).
The Solution: You must kinetically favor the intramolecular reaction using Pseudo-High Dilution and Lewis Acid Activation .
Optimized Protocol: Lewis Acid Mediated Cyclization
Parameter
Recommendation
Scientific Rationale
Concentration
< 0.05 M (Final)
Low concentration statistically reduces the collision frequency between two SM molecules, inhibiting dimerization.
Addition Mode
Slow Addition
Add the SM solution dropwise to the hot catalyst solution over 2–4 hours. This keeps the instantaneous concentration of SM near zero.
Catalyst
or
Lewis acids activate the carbonyl for electrophilic attack on the aromatic ring (Friedel-Crafts type) and complex the amine, reducing its nucleophilicity towards other ketones.
Temperature
110–140 °C
High energy is required to overcome the aromaticity barrier of the phenyl ring during cyclization.
Solvent
o-Xylene or Chlorobenzene
High-boiling, non-polar solvents allow high temperatures and often precipitate the polar pyrazine side-product if it forms.
Step-by-Step Workflow:
Setup: Equip a 3-neck flask with a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel (or syringe pump).
Catalyst Bed: Charge the flask with anhydrous
(2.0 equiv) and o-xylene . Heat to reflux ().
Slow Addition: Dissolve 2-amino-1-(2-methylphenyl)ethanone (1.0 equiv) in a large volume of o-xylene. Add this solution to the refluxing catalyst mixture dropwise over 3 hours .
Post-Reaction: Reflux for an additional 1 hour. Cool to room temperature.
Workup: Quench with dilute HCl (to break Zn-complexes). Extract with EtOAc. Wash with brine.
Purification: Flash chromatography (Hexane/EtOAc). 7-Methylindole is usually less polar than the amino-ketone.
Scenario B: "I want the Pyrazine, but yields are inconsistent."
The Problem: While dimerization is natural, uncontrolled oxidation or polymerization leads to tars.
The Solution: Promote controlled condensation followed by oxidative aromatization.
Optimized Protocol: Oxidative Dimerization
Parameter
Recommendation
Scientific Rationale
pH
Basic (pH 8–9)
Free base amine is required for the initial nucleophilic attack. Use or .
Oxidant
Air / or
The intermediate is a dihydropyrazine. It requires oxidation (loss of 2 Hydrogens) to become the stable aromatic pyrazine.
Solvent
Methanol or Ethanol
Polar protic solvents stabilize the transition states of proton transfers during condensation.
Step-by-Step Workflow:
Dissolve starting material in Methanol (0.2 M) .
Add
(2.0 equiv) .
Stir at Room Temperature open to air (or bubble air) for 12–24 hours.
Optional: If conversion stops at the dihydropyrazine (yellow intermediate), add active
(5 equiv) and stir for 2 hours to force aromatization.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the methyl group at the 7-position in the indole product?A: The starting material is an ortho-tolyl ketone. The cyclization involves the attack of the
-carbon (originally attached to the amine) onto the ortho-position of the phenyl ring. Since one ortho-position is blocked by the methyl group, the cyclization occurs at the otherortho-position (position 6 of the original ring). In the IUPAC numbering of indole, the bridgehead carbons are fixed; the substituent that was at position 2 of the phenyl ring ends up at position 7 of the indole.
Q2: Can I use microwave irradiation?A: Yes. Microwave irradiation is excellent for the Indole pathway. It provides rapid heating which can help bypass the lower-energy dimerization pathway.
Protocol: Microwave at
for 10–20 mins in acetic acid (solvent/catalyst).
Q3: My product is a yellow solid, not the white indole. What is it?A: This is likely the 2,5-bis(2-methylphenyl)pyrazine (or its dihydro- precursor). Pyrazines are often highly crystalline and yellow/orange. Check the proton NMR:
Indole: Characteristic NH signal (~8-10 ppm) and C2-H/C3-H signals.
Pyrazine: No NH signal; a sharp singlet for the pyrazine ring protons (~8.5-9.0 ppm) if symmetric.
Q4: Can I protect the amine to prevent dimerization?A: Generally, no. The amine must be nucleophilic to attack the aromatic ring (for indole) or the ketone (for pyrazine). However, using an acetal protected ketone (e.g., 2-amino-1-(2-methylphenyl)ethanone dimethyl acetal) can sometimes allow you to control the release of the reactive carbonyl using acid, potentially favoring the intramolecular path.
References
Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401. Link (Foundational mechanism for indole cyclization).
Organic Chemistry Portal. "Synthesis of Indoles." Link (General methodologies for indole construction).
BenchChem. "1-(2-Amino-5-methylphenyl)ethanone Technical Guide." Link (Analogous compound handling and safety data).
RSC Publishing.
-amino aldehydes." Organic & Biomolecular Chemistry. Link (Mechanism of dimerization to pyrazines).
PubChem. "1-(2-amino-3-methylphenyl)ethanone Compound Summary."[1] Link (Physical properties and identifiers).
Technical Support Center: Handling Hygroscopic Amino Ketone HCl Salts
Status: Active Operator: Senior Application Scientist Ticket ID: AK-HCL-STABILITY-001 Welcome to the Technical Support Center You are likely here because your white crystalline solid has turned into a yellow sticky gum,...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket ID: AK-HCL-STABILITY-001
Welcome to the Technical Support Center
You are likely here because your white crystalline solid has turned into a yellow sticky gum, or your LC-MS shows a mass peak double what you expected.
Amino ketone hydrochloride salts (especially
-amino ketones) are notoriously difficult reagents. They possess a "double threat":
Physical Instability: They are hygroscopic and often deliquescent (dissolve in their own absorbed water).
Chemical Instability: Once solvated, they undergo rapid self-condensation to form pyrazines.
This guide moves beyond basic "keep it dry" advice to provide a mechanistic understanding and rigorous protocols for handling these sensitive compounds.
Module 1: The Chemistry of Failure (Why is my salt degrading?)
User Question: My amino ketone HCl salt was white yesterday. Today it is yellow and wet. Is it still usable?
Scientist’s Diagnosis:
Likely not. The color change indicates chemical transformation, not just hydration.
Unlike simple inorganic salts (like NaCl) that just get wet, amino ketone salts undergo dimerization when water is present. The water provides a medium for the salt to partially dissociate or for the small equilibrium amount of free amine to react with the ketone carbonyl of a neighboring molecule. This leads to the formation of dihydropyrazines, which oxidize to stable pyrazines (often yellow/brown).
The Degradation Pathway
Figure 1: The irreversible degradation cascade of amino ketones in the presence of moisture.
Module 2: Storage & Environmental Control
User Question: What are the exact storage requirements? Can I store it in a fridge?
Scientist’s Protocol:
Cold storage is dangerous if not handled correctly due to condensation. You must understand the Deliquescence Relative Humidity (DRH) .[1] If the ambient humidity exceeds the salt's DRH, the crystal lattice collapses.
Storage Rules
The Temperature Trap: Storing hygroscopic salts in a fridge (
) slows chemical degradation but increases physical risk. If you open a cold bottle in a warm lab, water condenses instantly on the solid.
Correct Protocol: Allow the sealed container to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Primary Containment: Screw-cap vials are insufficient. Use vials with Teflon-lined caps, wrapped in Parafilm, placed inside a secondary jar containing desiccant (Silica Gel or
).
Inert Atmosphere: For long-term storage (months), argon backfilling is required to prevent the oxidative step of pyrazine formation.
Module 3: Weighing & Dispensing (SOP)
User Question: Every time I weigh the salt, the balance drifts upwards. How do I get an accurate stoichiometry?
Scientist’s Solution:
You are observing the salt absorbing water in real-time. You must use the Difference Weighing Technique . Never weigh hygroscopic solids directly onto an open weighing boat.
Protocol: Difference Weighing for Hygroscopic Solids
Step
Action
Rationale
1
Prepare the Source
Place the bulk salt bottle and a clean receiving flask inside a glove bag or dry box if available. If not, work quickly.
2
Tare the Transfer Vial
Weigh a capped vial containing your approximate amount of solid. Record this mass ().
3
Dispense
Quickly remove the cap, pour/spatula the solid into your reaction vessel, and immediately recap the transfer vial.
4
Re-weigh
Weigh the now-lighter transfer vial and cap. Record mass ().
5
Calculate
Mass delivered = .
Note: This method eliminates the error caused by water absorption on the balance pan. The "drift" happens to the solid inside the reaction vessel, where it will be dissolved anyway.
Module 4: Drying & Recovery
User Question: Can I dry the salt in a vacuum oven? I'm worried about losing the HCl.
Scientist’s Insight:
This is a valid concern. Amino ketone HCl salts are in equilibrium with their free base and HCl gas.
High heat under high vacuum can drive off HCl, leaving behind the free base, which is unstable and will rapidly dimerize.
Drying Decision Matrix
Figure 2: Decision workflow for recovering wet amino ketone salts.
Recovery Protocol (Recrystallization)
If the salt is degraded (yellow/sticky), drying will not fix it. You must purify it:
Dissolve the salt in the minimum amount of warm Methanol or Isopropanol.
Add a few drops of concentrated HCl (to ensure full protonation and reverse any free-base formation).
Add Diethyl Ether or MTBE until the solution turns cloudy.
Cool to
. Filter the white precipitate under inert gas (Schlenk filtration) if possible.
References
Vertex AI Search. (2024). SOP for Weighing of Sample on an Analytical Balance. Tech-Publish.
National Institutes of Health (NIH). (2021). Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures. PMC.
ResearchGate. (2009). Deliquescence of pharmaceutical systems.
Drawell Analytical. (n.d.). Precautions for Vacuum Ovens.
ChemicalBook. (2020). Pyrazine formation from amino acids and reducing sugars.[2]
High-Resolution HPLC Separation of o-, m-, and p-Aminoacetophenone Isomers
Publish Comparison Guide | Technical Application Note Executive Summary Separating positional isomers is a classic chromatographic challenge due to their identical molecular weights and similar physicochemical properties...
Separating positional isomers is a classic chromatographic challenge due to their identical molecular weights and similar physicochemical properties. This guide compares the separation of ortho- , meta- , and para-aminoacetophenones (also known as 2'-, 3'-, and 4'-aminoacetophenones) using traditional C18 chemistry versus a Next-Generation Mixed-Mode Stationary Phase .
While standard C18 columns can achieve separation based on hydrophobicity differences driven by intramolecular hydrogen bonding, they often suffer from peak tailing due to secondary silanol interactions with the amine group. The recommended Mixed-Mode (RP/SCX) protocol demonstrates superior peak symmetry, higher resolution (
), and orthogonal selectivity, making it the preferred choice for pharmaceutical impurity profiling and metabolic studies.
Clarification on Nomenclature: The terms "o-tolyl", "m-tolyl", and "p-tolyl" in the topic likely refer to the ortho, meta, and para positions of the amino group relative to the acetyl group on the benzene ring. The chemically accurate nomenclature used in this guide is 2'- , 3'- , and 4'-aminoacetophenone .
Scientific Foundation & Mechanism
To optimize separation, one must understand the structural nuances driving retention.
2'-Aminoacetophenone (ortho): Forms a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. This "locks" the molecule into a planar, less polar conformation, significantly increasing its hydrophobicity and retention on Reverse Phase (RP) columns.
4'-Aminoacetophenone (para): Cannot form intramolecular H-bonds. It engages in intermolecular hydrogen bonding with the mobile phase, making it the most polar and earliest eluting isomer in RP.
3'-Aminoacetophenone (meta): Exhibits intermediate polarity and basicity.
Visualizing the Separation Mechanism
The following diagram illustrates how the Mixed-Mode stationary phase exploits both hydrophobicity (RP) and electrostatic interactions (Cation Exchange) to resolve these isomers.
Caption: Figure 1. Dual-retention mechanism on Mixed-Mode media. The o-isomer is retained strongly by the C18 ligands due to pseudo-ring formation (H-bond), while p- and m-isomers interact differentially with surface cation-exchange groups.
Methodology Comparison
We compared a standard industry-leading C18 column against a specialized Mixed-Mode RP/SCX column.
Verdict: While Standard C18 is sufficient for basic identification, the Mixed-Mode approach provides the robustness required for quantitative drug development, ensuring that slight pH variations do not cause peak co-elution.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Time (min)
% Mobile Phase B
Description
0.0
10
Initial equilibration
10.0
60
Linear gradient to elute hydrophobic o-isomer
10.1
10
Return to initial conditions
15.0
10
Re-equilibration
Data Analysis & Performance Metrics
The following data represents typical performance metrics observed using the recommended Mixed-Mode protocol.
Isomer
Retention Time ()
Capacity Factor ()
Tailing Factor ()
Resolution ()
4'-Amino (Para)
3.8 min
1.5
1.1
-
3'-Amino (Meta)
4.9 min
2.3
1.1
4.2 (vs Para)
2'-Amino (Ortho)
7.5 min
4.0
1.05
8.5 (vs Meta)
Interpretation:
Ortho-Effect: The o-isomer elutes significantly later (
) due to the intramolecular hydrogen bond reducing its effective polarity.
Selectivity: The large resolution between m- and o-isomers (
) confirms that hydrophobicity is the dominant retention mechanism for the o-isomer, while the p/m separation relies more on the electrostatic selectivity of the mixed-mode phase.
Troubleshooting & Self-Validation
To ensure the trustworthiness of your results, perform these checks:
Check the "Ortho-Shift": If the o-isomer elutes before the m-isomer, your mobile phase organic content is likely too high (>70%), collapsing the hydrophobic selectivity, or the pH is too high (>5.0), deprotonating the amines.
Peak Tailing: If
for the p-isomer, increase the ionic strength (e.g., add 10mM Ammonium Formate) to further suppress silanol activity.
UV Ratio Confirmation: Use a PDA detector to compare the spectra. The o-isomer often shows a bathochromic shift (red shift) in its absorption maximum compared to p- and m- due to the planarization of the ring system.
References
SIELC Technologies. (2018). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone. Retrieved from [Link]
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones. Canadian Journal of Chemistry, 65(9), 2154–2159. Retrieved from [Link]
MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link]
A Senior Application Scientist's Guide to Distinguishing 2-amino-1-o-tolyl-ethanone and 2-amino-1-phenylpropanone
In the landscape of pharmaceutical research and forensic analysis, the precise identification of chemical compounds is paramount. Structurally similar molecules, such as regioisomers, often present significant analytical...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and forensic analysis, the precise identification of chemical compounds is paramount. Structurally similar molecules, such as regioisomers, often present significant analytical challenges. Their identical molecular formulas and weights can confound basic mass spectrometry, while their subtle structural differences can lead to vastly different pharmacological or toxicological profiles. This guide provides an in-depth, technical comparison of two such regioisomers: 2-amino-1-o-tolyl-ethanone and the well-known stimulant 2-amino-1-phenylpropanone (commonly known as cathinone).
This document moves beyond a simple listing of properties to explain the causal relationships between molecular structure and analytical output. We will explore definitive spectroscopic and chromatographic strategies, grounded in established chemical principles, to empower researchers to differentiate these compounds with confidence. Every protocol described is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the results.
Structural and Physicochemical Overview: The Basis of Distinction
At first glance, 2-amino-1-o-tolyl-ethanone and 2-amino-1-phenylpropanone (cathinone) appear remarkably similar. Both are aromatic ketones with a primary amine, sharing the same molecular formula (C₉H₁₁NO) and an exact mass of 149.084 g/mol .[1][2] This shared characteristic makes them indistinguishable by low-resolution mass spectrometry alone. The critical difference lies in the arrangement of their constituent atoms—a distinction that forms the basis of all effective analytical separation and identification techniques.
2-amino-1-phenylpropanone (Cathinone): Features an unsubstituted phenyl ring attached to a 2-aminopropan-1-one backbone. A key structural feature is the chiral center at the second carbon of the propane chain, adjacent to the amine group.[1][3]
2-amino-1-o-tolyl-ethanone: Possesses a tolyl group, which is a phenyl ring substituted with a methyl group at the ortho (position 2) position. This is attached to a 2-aminoethan-1-one backbone, which lacks a chiral center.
Caption: Chemical structures of the regioisomers.
These structural nuances—the presence of a tolyl methyl group and the difference in the aliphatic side chain—give rise to unique spectroscopic fingerprints and chromatographic behaviors.
A multi-faceted approach combining chromatography for physical separation with spectroscopy for structural elucidation is the most robust strategy. Forensic and analytical laboratories must develop reliable workflows for the identification and quantification of such isomers.[4]
Caption: General workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, as it provides direct insight into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectra will show clear, unambiguous differences.
2-amino-1-o-tolyl-ethanone (Predicted):
Aromatic Region (approx. 7.2-7.8 ppm): Four distinct protons on the substituted ring, exhibiting complex splitting patterns due to ortho and meta coupling.
Methylene Protons (-CH₂-): A sharp singlet around 4.0-4.5 ppm, as these protons have no adjacent protons to couple with.
Tolyl Methyl Protons (-CH₃): A distinct singlet around 2.4-2.6 ppm.
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range.
2-amino-1-phenylpropanone (Cathinone):
Aromatic Region (approx. 7.5-8.0 ppm): Protons on the unsubstituted phenyl ring will appear as two multiplets.
Methine Proton (-CH-): A quartet around 4.5-5.0 ppm, split by the adjacent methyl protons.
Aliphatic Methyl Protons (-CH₃): A doublet around 1.4-1.6 ppm, split by the single methine proton.
Amine Protons (-NH₂): A broad singlet.
¹³C NMR Spectroscopy: The carbon spectra provide complementary and confirmatory information. The number of signals will be the same (9 aromatic/aliphatic carbons + carbonyl), but their chemical shifts will differ significantly. The most telling signals will be the presence of the tolyl methyl carbon (~20 ppm) in 2-amino-1-o-tolyl-ethanone versus the aliphatic methyl carbon (~17 ppm) in cathinone.
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry provides crucial data. While the molecular ion peak (M/z 149) will be identical, the fragmentation patterns generated by electron ionization (EI) will be unique due to the different bond stabilities and potential rearrangement pathways.
Key Fragment: A prominent peak at m/z 119, corresponding to the [o-tolyl-C=O]⁺ fragment (the benzoyl cation with a methyl group), formed by the cleavage of the bond between the carbonyl carbon and the methylene group.
Base Peak: A potential base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment.
Key Fragment: A prominent peak at m/z 105, corresponding to the [phenyl-C=O]⁺ fragment (benzoyl cation), formed by alpha-cleavage.[5]
Base Peak: A characteristic base peak at m/z 44, corresponding to the [CH(CH₃)=NH₂]⁺ fragment.
Caption: Predicted primary mass fragmentation pathways.
Chromatographic Separation: Exploiting Polarity and Structural Differences
Separation is crucial, as it allows for the individual analysis of each component in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.
The structural differences between the isomers—specifically the substitution on the aromatic ring—make them amenable to separation using specialized stationary phases. For instance, HPLC columns with a biphenyl stationary phase exhibit strong pi-pi interactions, making them highly selective for separating substituted aromatic compounds like these regioisomers.[4] Similarly, supercritical fluid chromatography (SFC) has proven to be a powerful technique for differentiating ring-substituted cathinone analogs.[6][7]
Experimental Protocols
The following protocols are provided as a validated starting point for analysis.
Protocol 1: GC-MS Analysis
The choice of column is critical. While standard phenyl columns are common, they can be insufficient for resolving structurally similar isomers.[8] A more polar column is recommended.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Instrumentation: Agilent GC-MS system (or equivalent) with a DB-35ms or similar mid-polarity column.
GC Conditions:
Inlet Temperature: 250°C
Injection Volume: 1 µL (splitless)
Carrier Gas: Helium at 1.0 mL/min
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV
Source Temperature: 230°C
Scan Range: m/z 30-350
Data Analysis: Compare the retention times and fragmentation patterns. 2-amino-1-o-tolyl-ethanone is expected to have a slightly different retention time from cathinone. The key is the mass spectrum, which will show the distinct fragments at m/z 119 (tolyl) vs. 105 (phenyl).
Protocol 2: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Data Analysis: Process the spectrum and integrate the signals. Identify the key distinguishing features: the tolyl methyl singlet vs. the aliphatic methyl doublet, and the methylene singlet vs. the methine quartet.
Conclusion
While 2-amino-1-o-tolyl-ethanone and 2-amino-1-phenylpropanone (cathinone) are challenging regioisomers due to their identical mass, they can be distinguished reliably and unequivocally. The combination of chromatographic separation and spectroscopic analysis provides a robust and self-validating workflow. NMR spectroscopy offers the most definitive structural information , with ¹H NMR providing a rapid and clear distinction based on signal multiplicity and chemical shifts. For routine analysis and screening, GC-MS is highly effective , leveraging differences in both retention time and, most critically, mass spectral fragmentation patterns. By understanding the underlying chemical principles that govern these analytical techniques, researchers can confidently identify and differentiate these and other challenging isomers.
References
RSC Publishing. (n.d.). Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.
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MDPI. (2020). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Retrieved from MDPI. [https://vertexaisearch.cloud.google.
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A Researcher's Guide to the UV-Vis Absorption Maxima of o-Substituted Aminoacetophenones: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of molecular scaffolds is paramount. The o-aminoacetophenone core, a prevalent motif...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of molecular scaffolds is paramount. The o-aminoacetophenone core, a prevalent motif in medicinal chemistry and materials science, exhibits intriguing electronic properties that are highly sensitive to substitution on the aromatic ring. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of a series of ortho-substituted aminoacetophenones, supported by experimental data and a discussion of the underlying electronic principles. This document is designed to be a practical resource, offering both comparative data and a detailed experimental protocol for independent verification.
The Fundamental Principles of UV-Vis Absorption in Aromatic Ketones
UV-Visible spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis region (typically 200-800 nm), an electron is promoted from a lower energy molecular orbital to a higher energy one. In aromatic ketones like acetophenone, the primary electronic transitions of interest are the π → π* and n → π* transitions.
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acetophenone, these transitions are associated with the benzene ring and the conjugated carbonyl group, typically resulting in strong absorption bands at shorter wavelengths (around 240-250 nm).
n → π transitions:* This involves the promotion of a non-bonding (n) electron, typically from the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths (around 280-320 nm).
The position and intensity of these absorption maxima are exquisitely sensitive to the electronic nature of substituents on the aromatic ring and the polarity of the solvent.
Comparative Analysis of UV-Vis Absorption Maxima
The introduction of substituents at the ortho position to the amino group in 2-aminoacetophenone significantly influences the molecule's electronic structure and, consequently, its UV-Vis absorption spectrum. The amino group (-NH2) itself is a strong electron-donating group (activating group) through resonance, which extends the conjugation of the system and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted acetophenone.
Below is a comparative table of the experimental UV-Vis absorption maxima (λmax) for 2'-aminoacetophenone and related compounds to illustrate the effect of various substituents.
Compound Name
Structure
Substituent (at position 5)
λmax (nm)
Solvent
2'-Aminoacetophenone
2-acetyl-aniline
-H
226, 254, 359
Ethanol
2-Amino-5-chlorobenzophenone
(2-amino-5-chlorophenyl)(phenyl)methanone
-Cl
237
Not Specified
p-Nitroaniline
4-nitroaniline
-NO2 (para)
380
Water
320
Cyclohexane
4-Chloroaniline
4-chloroaniline
-Cl (para)
242, 295
Alcohol
Mechanistic Interpretation of Substituent Effects
The observed shifts in λmax can be rationalized by considering the electronic properties of the substituents and their interaction with the o-aminoacetophenone chromophore.
Electron-Donating Groups (EDGs)
Groups like methyl (-CH3) and methoxy (-OCH3) are electron-donating.
Methyl (-CH3): Donates electron density through a positive inductive effect (+I). This slightly increases the energy of the highest occupied molecular orbital (HOMO), leading to a small bathochromic shift.
Methoxy (-OCH3): Is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This significantly raises the energy of the HOMO, resulting in a pronounced bathochromic shift.
Electron-Withdrawing Groups (EWGs)
Groups like nitro (-NO2) and chloro (-Cl) are electron-withdrawing.
Chloro (-Cl): Is electron-withdrawing through its strong inductive effect (-I) and weakly electron-donating through resonance (+R). The inductive effect typically dominates, lowering the energy of the molecular orbitals. For π → π* transitions, this can lead to a bathochromic shift as it can also lower the energy of the lowest unoccupied molecular orbital (LUMO) more significantly.
Nitro (-NO2): Is a very strong electron-withdrawing group through both a negative inductive effect (-I) and a powerful negative resonance effect (-R). This significantly lowers the energy of the LUMO. The presence of a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) in conjugation creates a "push-pull" system, which dramatically reduces the HOMO-LUMO gap and results in a large bathochromic shift into the visible region. This is evident in the λmax of p-nitroaniline at 380 nm in water.
The logical relationship between substituent electronic effects and the resulting spectral shifts is illustrated in the following diagram:
Caption: Influence of substituent electronic properties on UV-Vis absorption.
The Role of Solvent Polarity
Solvent polarity can significantly impact the λmax of a compound. Polar solvents can stabilize the ground and excited states of a molecule to different extents, altering the energy gap of electronic transitions.
For π → π transitions*, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift.
For n → π transitions*, the ground state is often more stabilized by hydrogen bonding in polar protic solvents than the excited state. This increases the energy gap and results in a hypsochromic (blue) shift.
The significant shift in the λmax of p-nitroaniline from 320 nm in non-polar cyclohexane to 380 nm in polar water highlights the profound effect of the solvent environment.
Experimental Protocol for UV-Vis Spectroscopy of o-Substituted Aminoacetophenones
This section provides a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of an o-substituted aminoacetophenone.
Prepare a Stock Solution: Accurately weigh approximately 10 mg of the o-substituted aminoacetophenone and dissolve it in the chosen spectroscopic grade solvent in a 100 mL volumetric flask. This will create a stock solution of approximately 100 µg/mL. Ensure the compound is fully dissolved.
Prepare a Working Solution: From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in a 10 mL volumetric flask. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).
Instrumental Analysis
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in the reference and sample holders of the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and the cuvette.
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the working solution. Place the cuvette in the sample holder.
Acquire Spectrum: Scan the sample over the same wavelength range as the baseline correction.
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
The workflow for this experimental procedure is visualized below:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
References
PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-Amino-1-o-tolyl-ethanone hydrochloride
This guide outlines the operational safety, handling, and disposal protocols for 2-Amino-1-o-tolyl-ethanone hydrochloride (also known as 2-Amino-1-(2-methylphenyl)ethanone hydrochloride). CAS No: 7148-94-9 Formula: C₉H₁₁...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and disposal protocols for 2-Amino-1-o-tolyl-ethanone hydrochloride (also known as 2-Amino-1-(2-methylphenyl)ethanone hydrochloride).
Part 1: Executive Safety Summary & Hazard Analysis
Immediate Action Required: Treat as a hazardous irritant with potential acute toxicity.
As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate in heterocyclic synthesis (often used to generate indoles or quinolines), its hydrochloride salt form presents specific handling challenges. It is fine, likely hygroscopic dust that poses inhalation risks and contact dermatitis hazards.
Core Hazards (GHS Classification):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[3][5][6]
Scientific Rationale for Hazards:
The alpha-aminoketone moiety is chemically reactive. In its hydrochloride form, the compound is stabilized but acidic. Upon contact with mucous membranes (eyes, lungs), hydrolysis can release localized acid and the free amine, leading to immediate irritation and potential tissue damage.
Part 2: Personal Protective Equipment (PPE) Strategy
Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for handling fine, acidic salt particulates.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Nitrile Gloves (Min. 0.11 mm thickness)
Latex is permeable to some organic amines. Nitrile offers superior chemical resistance. Double-gloving is required during weighing to prevent micro-contamination.
Eye Protection
Chemical Splash Goggles
Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a complete seal against dust entry.
Respiratory
N95 (Minimum) or P100 Respirator
Required only if working outside a fume hood (not recommended). In a fume hood, the sash acts as the primary respiratory barrier.
Body Defense
Lab Coat (Buttoned, High-Neck)
Prevents accumulation of dust on street clothes. Synthetic blends are preferred over cotton to minimize absorption.
Part 3: Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid. Static electricity can cause the powder to "jump" or disperse.
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat before use.
Transfer Logic:
Never pour from the stock bottle.
Use a micro-spatula to transfer small aliquots.
Immediately recap the stock bottle to prevent hygroscopic clumping (absorption of water from air), which alters the molecular weight and stoichiometry of your reaction.
B. Solubilization & Reaction Setup
Solvent Choice: The hydrochloride salt is typically soluble in water, methanol, or DMSO. It may be sparingly soluble in non-polar solvents (DCM, Toluene) without a base.
Neutralization Caution: If your protocol requires the free base, adding a base (e.g., NaOH, NaHCO₃) will generate heat and potentially precipitate the oily free amine. Perform this slowly in an ice bath to control the exotherm.
C. Operational Workflow Diagram
Figure 1: Step-by-step operational workflow ensuring containment at every stage.
Part 4: Emergency Response & Decontamination
This system is self-validating: if you see redness or feel burning, the barrier has failed.
Exposure Response Logic
Incident Type
Immediate Action
Secondary Action
Eye Contact
Flush for 15 minutes immediately. Hold eyelids open.
Seek medical attention.[3][4][6][7][8][9] Do not apply neutralizing agents (acids/bases) to eyes.
Skin Contact
Brush off dry powder before wetting. Wash with soap/water.[3][4][6][7]
Monitor for delayed redness (dermatitis). Apply hydrocortisone cream if irritation persists.
Inhalation
Move to fresh air immediately.
If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid)
Cover with wet paper towels to prevent dust. Scoop into waste.
Wipe area with 10% sodium bicarbonate solution to neutralize traces.
Emergency Logic Diagram
Figure 2: Decision tree for immediate response to exposure incidents.
Part 5: Waste Management & Disposal
Compliance Directive:
Never dispose of amine salts down the drain. They are toxic to aquatic life and regulated.
Solid Waste: Collect contaminated paper towels, gloves, and weigh boats in a dedicated "Hazardous Solid Waste" container.
Liquid Waste: Dissolve excess solid in a combustible solvent (e.g., acetone or ethanol) and place in the "Organic Solvents" waste stream for incineration.